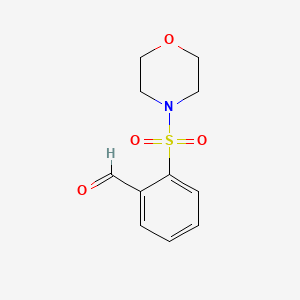

2-(Morpholine-4-sulfonyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Morpholine-4-sulfonyl)benzaldehyde is a chemical compound that is part of a broader class of sulfonyl-containing molecules. These compounds are of interest due to their potential applications in various chemical reactions and their biological significance. The morpholine moiety, in particular, is a versatile functional group that can participate in a variety of chemical transformations and is often found in biologically active molecules .

Synthesis Analysis

The synthesis of compounds related to 2-(Morpholine-4-sulfonyl)benzaldehyde can be achieved through different methods. For instance, electrochemical synthesis has been employed to produce 4-morpholino-2-(arylsulfonyl)benzenamines, which involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids . Additionally, the preparation of substituted 4-(alka-1,2-dienylsulfinyl)morpholines has been reported, which involves the reaction with morpholine-4-sulfenyl chloride and subsequent conversion into sulfinic esters and alkynes .

Molecular Structure Analysis

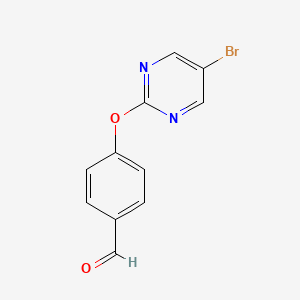

The molecular structure of N-sulfonyl morpholines, which are closely related to 2-(Morpholine-4-sulfonyl)benzaldehyde, has been studied using variable-temperature (1)H NMR spectroscopy and X-ray crystallography. These studies reveal the chair conformation of the morpholine ring and the orientation of the sulfonyl group . Additionally, the crystal structure of a related compound, N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, shows the benzene rings bridged by the sulfonamide group and the morpholine ring adopting a chair conformation .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. For example, they can undergo cross-benzoin reactions catalyzed by triazolium salts, which are highly chemoselective and can yield excellent results with various substituted benzaldehyde derivatives . Alkylation reactions have also been studied, where morpholin-4-yl derivatives can be lithiated and then treated with alkyl iodides to give alkylated products . Furthermore, the Mannich reaction has been applied to morpholinium salts to produce aminomethylated dihydropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Morpholine-4-sulfonyl)benzaldehyde and related compounds are influenced by the presence of the sulfonyl and morpholine groups. These groups can affect the solubility, boiling point, and stability of the molecules. The sulfonyl group, in particular, can enhance the reactivity of adjacent functional groups, as seen in the chemoselective reactions and the formation of metal complexes . The morpholine ring's conformation also plays a role in the molecules' physical properties, as it can influence the overall shape and steric interactions within the molecule .

Mécanisme D'action

Target of Action

The primary targets of 2-(Morpholine-4-sulfonyl)benzaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of 2-(Morpholine-4-sulfonyl)benzaldehyde’s action are currently unknown . Understanding these effects requires further experimental studies.

Propriétés

IUPAC Name |

2-morpholin-4-ylsulfonylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDGTTZDQFKUBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640473 |

Source

|

| Record name | 2-(Morpholine-4-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Morpholine-4-sulfonyl)benzaldehyde | |

CAS RN |

862500-24-1 |

Source

|

| Record name | 2-(Morpholine-4-sulfonyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

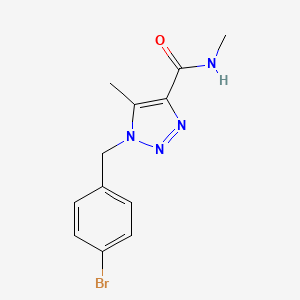

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)